The overall conformation and spatial arrangement of different derivatives vary depending on the substituents and the presence of additional functional groups. X-ray crystallography studies have provided detailed insights into the three-dimensional structures of several derivatives, revealing key intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. [, , , , , ]
[2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000), a derivative containing the 2-(4-chlorophenyl)-2,2-difluoroacetamide moiety, has demonstrated potent anti-inflammatory properties in various experimental models, including carrageenan-induced paw edema and adjuvant arthritis in rats. [, , ] ML 3000 acts as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes involved in the inflammatory cascade.
Research has led to the development of novel bicyclic lactam-based cannabinoid-1 receptor antagonists, such as 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273), incorporating the 2-(4-chlorophenyl)-2,2-difluoroacetamide moiety. [] These compounds exhibit potent and selective antagonism of CB(1) receptors, offering potential therapeutic benefits for obesity and metabolic disorders.
Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, containing the 2-(4-chlorophenyl)-2,2-difluoroacetamide moiety, have been synthesized and evaluated for their cytotoxic activity. [] Some of these complexes displayed promising inhibitory effects on human colorectal carcinoma cells (HCT-116) and were proposed as potential CDK8 kinase inhibitors based on molecular docking studies.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2